REACTION_CXSMILES
|
ON1C(=O)C2=CC=CC=C2C1=O.[CH:13]1([C:19]2([CH:27]=[CH:26][CH:25]=[CH:24][CH2:23]2)C[O:21][OH:22])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.[CH:28]1([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1>>[O-:21][OH:22].[CH:19]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]1.[CH:34]1([C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH2:35][CH2:36][CH2:37][CH2:38][CH2:39]1 |f:3.4|
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
1-cyclohexylbenzyl hydroperoxide
|
Quantity
|
0.6 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1(COO)CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
an attached reflux condenser
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
[O-]O.C1(CCCCC1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |